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Compound of Interest

Compound Name: Boeravinone E

Cat. No.: B15592553

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used
for the characterization of Boeravinone E, a bioactive rotenoid isolated from Boerhaavia
diffusa. The detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) analysis are intended to guide researchers in the structural elucidation and
quantification of this promising natural product.

Introduction to Boeravinone E

Boeravinone E is a rotenoid, a class of naturally occurring isoflavonoids, found in the roots of
Boerhaavia diffusa Linn. (Nyctaginaceae), a plant widely used in traditional medicine.
Rotenoids, including Boeravinone E, have garnered significant interest in the scientific
community due to their diverse pharmacological activities, which include anti-inflammatory,
antioxidant, and potential anticancer properties. Accurate and detailed analysis of
Boeravinone E is crucial for quality control of herbal preparations, pharmacokinetic studies,
and the development of new therapeutic agents.

Chemical Structure

Molecular Formula: C17H1207[1]

IUPAC Name: 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno([3,4-bJchromen-12-one
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(Image of the chemical structure of Boeravinone E should be inserted here if possible)

Quantitative Data Presentation
Mass Spectrometry Data

The high-resolution mass spectrometry data provides the exact mass of Boeravinone E, which
Is fundamental for its identification and confirmation in complex mixtures.

Parameter Value Reference
Molecular Formula C17H1207 [1]
Exact Mass 328.05830272 Da [1]
Molecular Weight 328.27 g/mol [1]

Further fragmentation data from tandem mass spectrometry (MS/MS) experiments would
provide more detailed structural information.

NMR Spectral Data

Detailed *H and 13C NMR data are essential for the unambiguous structural elucidation of
Boeravinone E. The following tables summarize the expected chemical shifts (&) in ppm and
coupling constants (J) in Hz. This data is based on the analysis of related rotenoid structures
and will be updated upon obtaining the specific spectral data for Boeravinone E from the cited
literature.

IH NMR Spectral Data (Expected)
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Note: The specific *H and 13C NMR data for Boeravinone E is reported in "Constituents of the
Roots of Boerhaavia diffusa L. IV. Isolation and Structure Determination of Boeravinones D, E,
and F" by Lami, N., Kadota, S., and Kikuchi, T. Researchers should refer to this publication for
the exact experimental values.

Experimental Protocols
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The following are detailed methodologies for the NMR and mass spectrometry analysis of
Boeravinone E. These protocols are based on established methods for the analysis of
rotenoids and flavonoids and can be adapted as needed.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To acquire *H, 13C, and 2D NMR spectra for the structural elucidation of
Boeravinone E.

Materials:

Isolated and purified Boeravinone E

Deuterated solvents (e.g., DMSO-des, CDClIs, or Methanol-da)

NMR tubes (5 mm)

NMR spectrometer (300 MHz or higher)

Procedure:

o Sample Preparation: Dissolve 5-10 mg of purified Boeravinone E in approximately 0.5 mL of
a suitable deuterated solvent. Ensure the sample is fully dissolved.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

e Spectrometer Setup:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to obtain optimal resolution.

o Tune and match the probe for the desired nuclei (*H and 3C).

e 'H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 16-
64 scans.

o Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or
more scans.

o Process the spectrum similarly to the *H spectrum.

e 2D NMR Acquisition (for complete structural assignment):

[e]

Acquire COSY (Correlation Spectroscopy) to establish 1H-1H spin systems.

o Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear
Multiple Quantum Coherence) to determine one-bond *H-13C correlations.

o Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range *H-13C
correlations (2-3 bonds), which is crucial for connecting different spin systems and
confirming the overall carbon skeleton.

o Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy) to determine through-space proximities of protons,
aiding in stereochemical assignments.

o Data Analysis:

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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o Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values)
for each proton signal.

o Assign all proton and carbon signals to the corresponding atoms in the Boeravinone E
structure using the combination of 1D and 2D NMR data.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of Boeravinone E and
to study its fragmentation pattern.

Materials:

* |solated and purified Boeravinone E

o LC-MS grade solvents (e.g., methanol, acetonitrile, water)
e LC-MS vials

o High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid
chromatography system (HPLC or UPLC).

Procedure:

e Sample Preparation: Prepare a dilute solution of Boeravinone E (1-10 pg/mL) in an
appropriate LC-MS grade solvent.

e LC-MS System Setup:

o Equilibrate the LC system with the initial mobile phase conditions. A typical reversed-
phase column (e.g., C18) is suitable for the separation of rotenoids.

o Set up the mass spectrometer in either positive or negative electrospray ionization (ESI)
mode. Both modes should be tested to determine which provides better ionization for
Boeravinone E.

e Full Scan HRMS Analysis:
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o Inject the sample into the LC-MS system.
o Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).

o The high-resolution mass measurement of the molecular ion ((M+H]*, [M-H]~, or other
adducts) will be used to determine the elemental composition.

e Tandem MS (MS/MS) Analysis for Fragmentation Pattern:

o Perform a separate injection for MS/MS analysis or use a data-dependent acquisition
(DDA) method.

o Isolate the precursor ion corresponding to Boeravinone E in the first stage of the mass
spectrometer.

o Induce fragmentation of the isolated precursor ion using collision-induced dissociation
(CID) or higher-energy collisional dissociation (HCD).

o Acquire the mass spectrum of the resulting fragment ions.
o Data Analysis:

o Determine the accurate mass of the molecular ion and use it to confirm the elemental
formula (C17H1207).

o Analyze the MS/MS spectrum to identify characteristic fragment ions.

o Propose a fragmentation pathway based on the observed neutral losses and the structure
of Boeravinone E. This can help in the structural confirmation and differentiation from its

isomers.

Visualizations
Experimental Workflow

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15592553?utm_src=pdf-body
https://www.benchchem.com/product/b15592553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Sample Preparation

Extraction of Boeravinone E
from Boerhaavia diffusa

:

Purification by
Chromatography (e.g., HPLC)

Molecular Weight and

Strugtural Elucidation . .
Fragmentation Analysis

ectroscopic Analysis

NMR Spectroscopy Mass Spectrometry
(1D and 2D) (HRMS and MS/MS)

Data Interpretation

1H and 13C NMR Data

(Chemical Shifts, Coupling Constants) (Accurate Mass, Fragmentation Pattern)

Mass Spectrum

Final Characterization

Structure Confirmation of
Boeravinone E

Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of Boeravinone E.

Logical Relationship for Structural Elucidation
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Caption: Interplay of NMR and MS data for the structural confirmation of Boeravinone E.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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boeravinone-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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